![molecular formula C22H20FN5O3 B2487413 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide CAS No. 922082-46-0](/img/structure/B2487413.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-b]pyridine . It is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression can cause cancer . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Synthesis Analysis
The synthesis of this compound involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves coupling with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate through the Buchwald–Hartwig reaction to produce intermediate 16 or 22, respectively . The palladium-catalyzed Miyaura borylation reaction and Suzuki reaction were performed in one pot by sequence to produce intermediate 18 or 24 .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a pyrazolo[3,4-b]pyridin ring with a fluorine substitution at the 5 position and a 2-fluorobenzyl group attached to the 1 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Buchwald–Hartwig reaction, the Miyaura borylation reaction, and the Suzuki reaction .科学的研究の応用
Nanoformulations
The compound has been used in the creation of stable nanosuspensions . These nanosuspensions are used in the formulation of poorly water-soluble drug candidates, which have increased tremendously over the past few decades . The nanosuspensions improve the dissolution behavior of these drug candidates, thereby enhancing their bioavailability .
Protein Kinase Inhibitors
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Anticancer Agents
The compound has been used in the synthesis of novel series of pyrido[2,3-d]pyrimidine derivatives bearing different heterocyclic and aryl moieties . These derivatives have shown promising results as selective and efficacious antimicrobial and anticancer agents .
Collagen Synthesis Inhibition
The compound has been used in the development of drugs that inhibit collagen synthesis . This is particularly useful in the treatment of conditions such as liver fibrosis, where there is an overproduction of collagen .
Pharmaceutical Compositions
The compound has been used in the creation of pharmaceutical compositions in solid form made from nanosuspensions . These compositions are used in the treatment of various conditions, improving the efficacy of the active pharmaceutical ingredients .
Cell Growth Regulation
As a protein kinase inhibitor, the compound plays a crucial role in cell growth regulation . By inhibiting protein kinases, it can control the growth, differentiation, and migration of cells .
作用機序
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos), which is an important therapeutic approach to target neurodegenerative disorders . These inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency, as well as high isoform selectivity .
Biochemical Pathways
Similar compounds have been found to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt), which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have been designed to combine a more pharmacokinetically favorable head with promising structural components from previous inhibitors . These compounds showed good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activity against various viruses .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
将来の方向性
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-17-7-4-6-15(11-17)21(29)24-9-10-28-20-18(12-26-28)22(30)27(14-25-20)13-16-5-2-3-8-19(16)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUDHNSPYOJLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
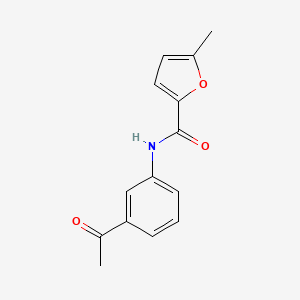
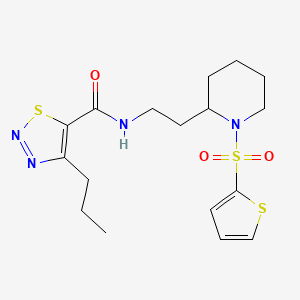
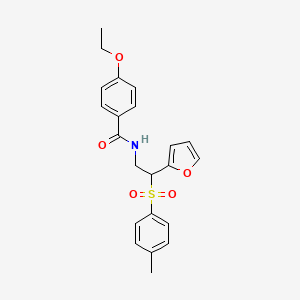
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
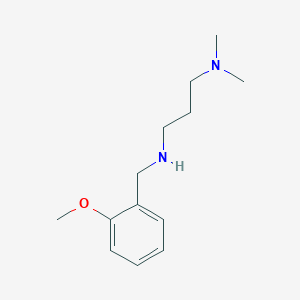
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
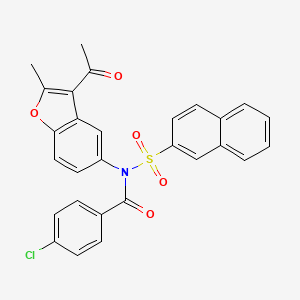
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

